molecular formula C22H21N5O3S B2785355 N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896297-08-8

N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2785355
CAS No.: 896297-08-8
M. Wt: 435.5
InChI Key: WQURKCYIZWJMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative. Its structure features:

  • Acetamide backbone: The core is a thioacetamide group (-S-CH2-C(=O)-NH-).
  • 2,5-Dimethoxyphenyl substituent: Attached to the amide nitrogen, this aromatic ring contains methoxy groups at positions 2 and 5.
  • Triazole ring system: A 1,2,4-triazole moiety at position 3 of the acetamide chain, substituted with a phenyl group at position 5 and a 1H-pyrrol-1-yl group at position 4.

Structural determination tools like SHELX (for crystallographic refinement) and ORTEP (for molecular visualization) may be employed to analyze its conformation .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-17-10-11-19(30-2)18(14-17)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQURKCYIZWJMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compound for Comparison: N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-prop-2-enyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

This compound (reported in ) shares a triazole-thioacetamide scaffold but differs in substituents (Table 1).

Table 1: Structural Comparison

Feature Target Compound Comparative Compound ()
Amide substituent 2,5-Dimethoxyphenyl (electron-rich due to -OCH3) 2,5-Dimethylphenyl (electron-neutral -CH3)
Triazole position 5 Phenyl 4-Fluorophenyl (introduces electronegative -F)
Triazole position 4 1H-Pyrrol-1-yl (nitrogen-rich heterocycle) Prop-2-enyl (allyl group, hydrophobic)
Hypothesized Impact of Substituents:

Amide substituent: The methoxy groups in the target compound may enhance solubility in polar solvents compared to the methyl groups in the comparative compound. 2,5-Dimethylphenyl () offers steric bulk without significant electronic effects, possibly favoring hydrophobic interactions.

Triazole position 4: The 1H-pyrrol-1-yl group in the target compound provides a planar, aromatic heterocycle that may engage in π-π stacking or hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of precursors like substituted triazoles and sulfanyl acetamides. A typical procedure involves refluxing equimolar concentrations of intermediates (e.g., triazole derivatives and acetamide precursors) in pyridine with zeolite catalysts at 150°C for 5 hours . Optimization requires adjusting temperature, solvent polarity, and catalyst loading. Purification often employs recrystallization (ethanol) or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons (e.g., dimethoxyphenyl at δ 3.7–3.9 ppm) and sulfanyl groups (δ 4.2–4.5 ppm). Infrared (IR) spectroscopy confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole ring vibrations (1520–1600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~463) .

Q. How is the compound’s preliminary biological activity assessed in academic settings?

  • Methodological Answer : Initial screening involves in vitro assays:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Dose-Response Curves : Data normalized to controls (e.g., DMSO) with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies require systematic modifications:

  • Substituent Variation : Replace phenyl/pyrrole groups with halogens (Cl, F) or electron-withdrawing groups to assess impact on bioactivity .
  • Scaffold Hopping : Compare activity with structurally analogous triazoles (e.g., pyridinyl or furan substitutions) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., sulfanyl group for thiol interactions) .

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways and transition states. For example, zeolite-catalyzed reactions can be simulated to identify rate-limiting steps . Molecular docking (AutoDock Vina) predicts binding modes with biological targets (e.g., EGFR kinase), guiding rational design .

Q. How should researchers address contradictions in biological assay data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NCCN recommendations for cancer assays .
  • Orthogonal Validation : Confirm results with alternative methods (e.g., apoptosis assays via flow cytometry alongside MTT) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice or incubation time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.